molecular formula C24H40O2 B153931 Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate CAS No. 142828-41-9

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

Cat. No.: B153931
CAS No.: 142828-41-9
M. Wt: 360.6 g/mol
InChI Key: ZZIGMBMMKHKCQW-GKFVBPDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is a polyunsaturated fatty acid ethyl ester. It is derived from docosahexaenoic acid (DHA) and is known for its potential health benefits, particularly in cardiovascular health. This compound is found in various plant sources such as soybean oil and evening primrose oil .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate can be synthesized through the formal condensation of the carboxy group of docosahexaenoic acid with the hydroxy group of ethanol . This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves the extraction of docosahexaenoic acid from natural sources, followed by its esterification with ethanol. This process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of peroxides and other oxidation products.

    Reduction: The compound can be reduced to form saturated fatty acid esters.

    Substitution: Various functional groups can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogens and other electrophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Peroxides and hydroxylated derivatives.

    Reduction: Saturated fatty acid ethyl esters.

    Substitution: Halogenated and other substituted derivatives.

Scientific Research Applications

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential benefits in cardiovascular health, anti-inflammatory properties, and neuroprotective effects.

    Industry: Used in the formulation of dietary supplements and functional foods.

Mechanism of Action

The mechanism of action of ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also modulates the activity of various enzymes and receptors involved in inflammatory and metabolic pathways. The compound’s effects on cardiovascular health are believed to be due to its ability to reduce the levels of low-density lipoprotein (LDL) cholesterol and inhibit the oxidation of LDL cholesterol .

Comparison with Similar Compounds

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is similar to other polyunsaturated fatty acid ethyl esters, such as:

The uniqueness of this compound lies in its specific configuration and the number of double bonds, which confer distinct biological activities and health benefits.

Properties

IUPAC Name

ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-23H2,1-2H3/b9-8-,12-11-,15-14-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIGMBMMKHKCQW-GKFVBPDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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